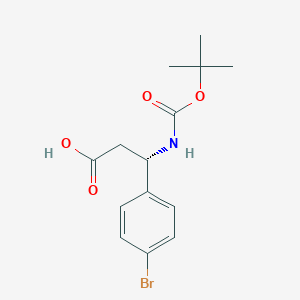
2-Bromo-3-cloro-5-(trifluorometil)piridina
Descripción general
Descripción
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2BrClF3N. It is a colorless to pale yellow liquid with a distinct odor. This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds for drug discovery.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyridine using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of transition metal catalysts, such as palladium or copper, can also enhance the efficiency of the halogenation process .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of drugs that target specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Propiedades
IUPAC Name |
2-bromo-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTKGMYGLYWNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371226 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75806-84-7 | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine in pharmaceutical research?
A: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine is a crucial building block in synthesizing various pharmaceutical compounds, particularly anti-cancer agents. Its structure allows for further chemical modifications, making it a versatile intermediate for developing new drugs. [, ]
Q2: Can you describe the innovative synthetic method for producing 2-bromo-3-chloro-5-(trifluoromethyl)pyridine outlined in the research?
A: The research proposes a novel multi-step synthesis of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. It begins with readily available and cost-effective 6-hydroxynicotinic acid. The process involves reacting 6-hydroxynicotinic acid with hydrofluoric acid and sulfur tetrafluoride under specific temperature and pressure conditions to produce 2-hydroxy-5-(trifluoromethyl)pyridine. [, ] Further reactions with N-chlorosuccinimide and phosphorus oxybromide, followed by purification, yield the desired 2-bromo-3-chloro-5-(trifluoromethyl)pyridine. [, ] This method boasts a yield exceeding 38% and is suitable for industrial production due to its economical and scalable nature. [, ]
Q3: What are the advantages of this new synthetic method compared to existing techniques?
A: This novel approach utilizes readily available, inexpensive starting materials, making it cost-effective. [, ] Additionally, the reaction conditions are relatively mild and suitable for large-scale production, offering a practical advantage for industrial applications. [, ] The reported yield of over 38% further highlights its efficiency compared to potential alternative synthetic routes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


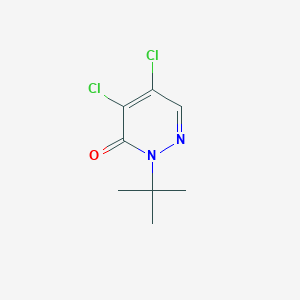
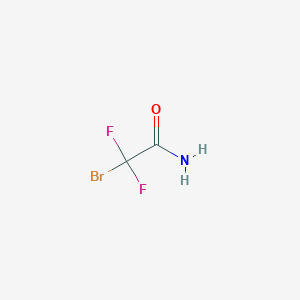



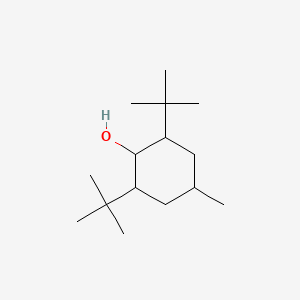
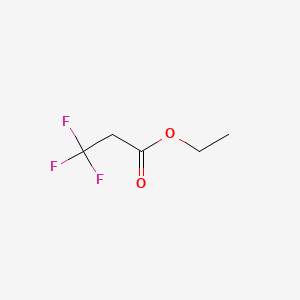


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)

